molecular formula C9H8N2O B1321441 3-(1h-Imidazol-2-yl)phenol CAS No. 52091-36-8

3-(1h-Imidazol-2-yl)phenol

Cat. No. B1321441
CAS RN: 52091-36-8
M. Wt: 160.17 g/mol
InChI Key: OLIGOFWIQBLZFC-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)phenol, also known as 2-imidazol-3-ylphenol or 3-imidazolylphenol, is a heterocyclic aromatic compound with a molecular formula of C6H6N2O. It is an aromatic compound consisting of a phenol group and an imidazole ring. It is a colorless solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. This compound is used in a variety of scientific research applications, such as in the synthesis of compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

Research has shown that imidazole derivatives, including those structurally related to 3-(1H-Imidazol-2-yl)phenol, act as effective corrosion inhibitors. For instance, Ouakki et al. (2020) investigated the effectiveness of various imidazole derivatives in inhibiting mild steel corrosion in sulfuric acid environments. Their findings indicated that these compounds, including 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol, showed high resistance and behaved as mixed-type inhibitors, significantly reducing corrosion rates (Ouakki et al., 2020).

Prashanth et al. (2021) also explored the corrosion inhibition potential of imidazole derivatives, finding that those with a hydroxyl group exhibited maximum corrosion inhibition efficiency. This highlights the potential relevance of this compound in similar applications (Prashanth et al., 2021).

Fluorescence and Sensing Applications

Imidazole derivatives have been used in the synthesis of fluorescent probes. Zheng Wen-yao (2012) synthesized a compound closely related to this compound, which showed strong fluorescence when coordinated with Zn2+, indicating potential applications in sensing and fluorescence studies (Zheng Wen-yao, 2012).

Eseola et al. (2009) explored the fluorescent properties of 2-(1H-imidazol-2-yl)phenols, discovering that coordination with Zn(II) led to emission quenching for some derivatives while enhancing fluorescent intensity for others. This suggests potential applications in designing fluorescence-based sensors (Eseola et al., 2009).

Fuel Denitrogenation

Abdul-quadir et al. (2018) studied molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres for the adsorptive denitrogenation of fuel. These microspheres demonstrated selectivity and high adsorption capacities for nitrogen-containing compounds in fuel oil, indicating their potential in fuel purification processes (Abdul-quadir et al., 2018).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Biochemical Analysis

Biochemical Properties

3-(1H-Imidazol-2-yl)phenol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. For instance, it can interact with metalloenzymes, where it may act as a ligand to the metal center, influencing the enzyme’s activity. Additionally, the phenol group can undergo oxidation-reduction reactions, further contributing to its biochemical versatility .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling proteins and enzymes. For example, it may modulate the activity of kinases and phosphatases, thereby affecting phosphorylation states and downstream signaling events. This compound can also impact gene expression by interacting with transcription factors or influencing epigenetic modifications. Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic properties. Additionally, the phenol group can participate in redox reactions, influencing the redox state of the cell. These interactions can lead to changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression .

properties

IUPAC Name

3-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIGOFWIQBLZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618263
Record name 3-(1H-Imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52091-36-8
Record name 3-(1H-Imidazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52091-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Imidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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